![molecular formula C7H7F2LiN2O2S B2972943 Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2089256-01-7](/img/structure/B2972943.png)
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C7H8F2N2O2S.Li. It is known for its unique structure, which includes a lithium ion, a thiazole ring, and a difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2-[(2,2-difluoroethyl)amino]-1,3-thiazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as water or ethanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The thiazole ring and the difluoroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve solvents like water, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simple lithium salt with different chemical properties and applications.
2-(2,2-Difluoroethyl)thiazole: A compound with a similar thiazole ring but lacking the lithium ion and acetate group.
Thiazole-4-carboxylic acid: A precursor in the synthesis of the compound, with different reactivity and applications.
Uniqueness
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combination of a lithium ion, a thiazole ring, and a difluoroethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
The compound consists of a lithium ion coordinated with a thiazole-derived acetate moiety. The unique structure contributes to its biological properties, particularly its interaction with various enzymes and signaling pathways.
Lithium ions are known to exert their effects through several mechanisms:
-
Inhibition of Glycogen Synthase Kinase 3 (GSK3) :
- Lithium acts as an inhibitor of GSK3, a key enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. Studies indicate that lithium competes with magnesium for binding sites on GSK3, leading to reduced enzyme activity .
- GSK3 is implicated in mood regulation and neurodegenerative diseases, making lithium a candidate for treating conditions such as bipolar disorder and Alzheimer's disease .
- Modulation of Inositol Monophosphatase :
- Gene Expression Alteration :
Case Study 1: Mood Disorders
In clinical settings, lithium has been widely used for over six decades to treat mood disorders. Its efficacy in stabilizing mood swings in bipolar disorder patients is well documented. Research indicates that lithium's ability to inhibit GSK3 contributes to its mood-stabilizing effects by promoting neuroprotective pathways .
Case Study 2: Neurodegenerative Diseases
Recent studies have explored the potential of lithium in neuroprotection against conditions like Alzheimer's disease. By inhibiting GSK3 and modulating amyloid precursor protein processing, lithium may reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .
Data Tables
Biological Activity | Mechanism | Clinical Relevance |
---|---|---|
Inhibition of GSK3 | Competes with Mg²⁺ | Mood stabilization in bipolar disorder |
Inhibition of Inositol Monophosphatase | Alters phosphatidylinositol signaling | Potential treatment for neurodegenerative diseases |
Gene Expression Modulation | Affects transcription factors | Impacts neuroplasticity and stress resilience |
Properties
IUPAC Name |
lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S.Li/c8-5(9)2-10-7-11-4(3-14-7)1-6(12)13;/h3,5H,1-2H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDANUPUHOVIQPF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(N=C(S1)NCC(F)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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